![molecular formula C16H18FN7 B2714441 N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-51-4](/img/structure/B2714441.png)
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H18FN7 and its molecular weight is 327.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 4-methylpiperazine groups enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C16H20FN5 |
Molecular Weight | 386.5 g/mol |
XLogP3-AA | 4.6 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Protein Kinases : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.
- Modulation of Receptor Activity : It acts as a modulator for various receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activities. For instance, compounds structurally similar to this compound have shown significant growth inhibition across various cancer cell lines:
Cell Line | Growth Inhibition (%) |
---|---|
HOP-62 (Lung Carcinoma) | 100.07 |
CCRF-CEM (Leukemia) | 90.41 |
NCI-H460 (Lung Carcinoma) | 52.11 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neurological Implications
The compound's potential effects on neurological conditions have also been explored. Research indicates that it may enhance cognitive function by modulating glutamate signaling pathways. Positive allosteric modulation of mGluR5 has been linked to improved outcomes in models of Alzheimer's disease and other cognitive deficits.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on renal carcinoma cell lines showed an IC50 value of approximately 11.70 µM, indicating significant potency against cancer cells.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with CDK2 and TRKA proteins. The docking results suggest favorable binding affinities comparable to established inhibitors, highlighting its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyrazolo[3,4-d]pyrimidine core. The molecular formula is C25H30N8OS with a molecular weight of 490.6 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting various cancer cell lines, particularly through its action as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA).
Case Study: Dual Inhibition of CDK2 and TRKA
- A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, revealing that compounds similar to N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA. These values are comparable to established inhibitors such as ribociclib and larotrectinib .
Compound | Target | IC50 (µM) |
---|---|---|
This compound | CDK2 | 0.09 |
TRKA | 0.45 | |
Ribociclib | CDK2 | 0.07 |
Larotrectinib | TRKA | 0.07 |
Neurological Disorders
The compound also shows potential in treating neurological disorders due to its interaction with specific receptors in the brain. Research indicates that derivatives of pyrazolo compounds can act on muscarinic receptors, which are implicated in cognitive function and memory.
Case Study: Muscarinic Receptor Modulation
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-23-6-8-24(9-7-23)16-20-14(13-10-18-22-15(13)21-16)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNAKFDWJNJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.